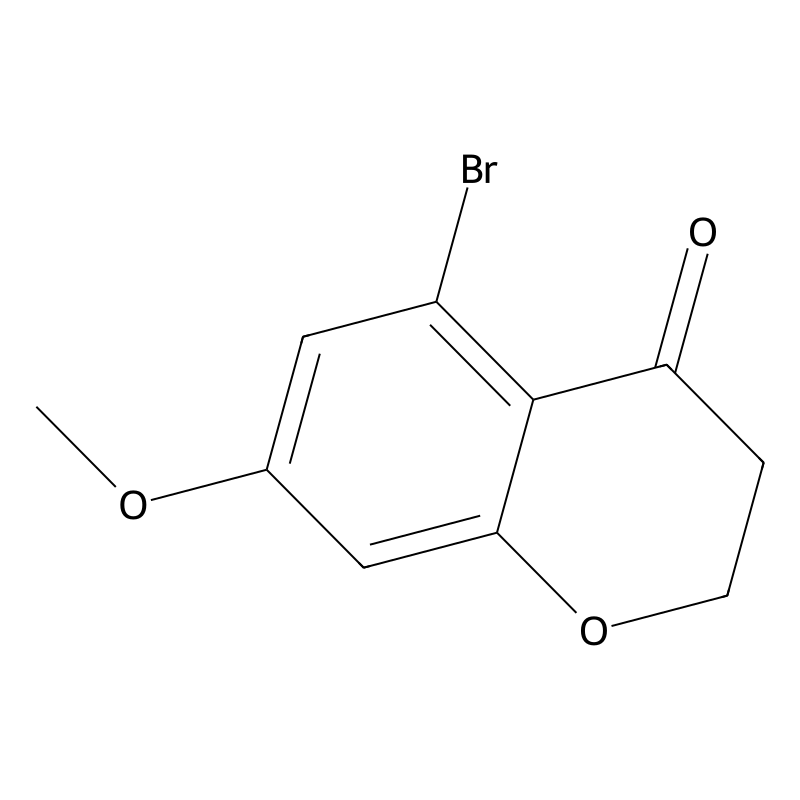5-Bromo-7-methoxychroman-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis
Some research has focused on the synthesis of 5-Bromo-7-methoxychroman-4-one. A 2011 study describes a method for synthesizing the compound using a three-step process involving the reaction of 2-bromo-4,6-dimethoxyphenol with propiolic acid, followed by cyclization and demethylation [].
Potential Applications
Based on its chemical structure, 5-Bromo-7-methoxychroman-4-one may hold potential for various research applications, though these are yet to be fully explored and confirmed. Here are some potential areas of exploration:
- Medicinal Chemistry: The chroman-4-one core structure is present in various biologically active molecules. 5-Bromo-7-methoxychroman-4-one could be investigated for potential medicinal properties, such as antimicrobial, anti-inflammatory, or anti-cancer activity.
- Material Science: Chroman-4-ones can exhibit interesting properties such as liquid crystallinity and photoluminescence. 5-Bromo-7-methoxychroman-4-one could be explored for potential applications in liquid crystals, organic light-emitting diodes (OLEDs), or other materials.
5-Bromo-7-methoxychroman-4-one is a synthetic organic compound belonging to the class of chromanones, characterized by a bromine atom at the 5-position and a methoxy group at the 7-position of the chroman ring. This compound is notable for its structural features that contribute to its chemical reactivity and biological activity. Chromanones are known for their diverse applications in medicinal chemistry, particularly due to their potential as enzyme inhibitors and other therapeutic agents.
- Oxidation: The compound can be oxidized to form corresponding quinones, which are often more reactive and can participate in further chemical transformations. Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.
- Reduction: Reduction reactions can convert this compound into its dihydro derivatives, typically using catalytic hydrogenation with palladium on carbon or sodium borohydride.
- Substitution: The bromine atom can be substituted by various nucleophiles such as amines or thiols, facilitated by a base like sodium hydroxide.
These reactions highlight the compound's versatility as a precursor for more complex molecules.
5-Bromo-7-methoxychroman-4-one has been studied for its potential biological activities, including:
- Anticancer Properties: Research indicates that derivatives of chromanones exhibit cytotoxic effects against various cancer cell lines, suggesting that 5-Bromo-7-methoxychroman-4-one may also possess similar properties .
- Enzyme Inhibition: This compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic processes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation .
The synthesis of 5-Bromo-7-methoxychroman-4-one typically involves the bromination of 7-methoxychroman-4-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions generally require stirring at room temperature or slightly elevated temperatures until the desired product is achieved.
General Synthetic Route- Starting Material: 7-Methoxychroman-4-one.
- Bromination: React with bromine or N-bromosuccinimide.
- Solvent: Use acetic acid or chloroform.
- Reaction Conditions: Stir at room temperature or slightly elevated temperatures.
5-Bromo-7-methoxychroman-4-one has several applications across various fields:
- Medicinal Chemistry: Due to its potential anticancer and anti-inflammatory properties, it is explored as a lead compound for drug development .
- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.
Studies on the interactions of 5-Bromo-7-methoxychroman-4-one with biological macromolecules have indicated that it may bind to specific enzyme active sites, thus inhibiting their function. This mechanism is crucial for understanding its potential therapeutic applications and guiding further research into its efficacy against various diseases .
Similar Compounds: Comparison with Other Compounds
Several compounds share structural similarities with 5-Bromo-7-methoxychroman-4-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromo-7-methoxychroman-4-one | Bromine at the 6-position | Different biological activity profile |
| 8-Bromo-6-methoxychroman-4-one | Bromine at the 8-position | Potentially different reactivity due to position |
| 6-Methoxychroman-4-one | Lacks bromine substitution | Serves as a baseline for comparing halogenated variants |
| 8-Bromo-4-chromanone | Bromine at the 8-position, no methoxy group | Different solubility and reactivity characteristics |
The uniqueness of 5-Bromo-7-methoxychroman-4-one lies in the specific positioning of its substituents, which significantly influences its reactivity and interaction with biological targets compared to these similar compounds .








